12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a hexahydroazepino ring fused with a quinazoline moiety. The presence of the phenylpropyl group adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the photochemical synthesis using organo-aqueous solvents. This method has been shown to be effective in producing high yields of the desired compound . The reaction typically involves the use of 2-aminobenzoic acid ethyl ester and phenylpropylamine as starting materials, which undergo nucleophilic addition reactions in the presence of water and other solvents .
Chemical Reactions Analysis
12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activity and is studied for its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in cell signaling and metabolic pathways. Its effects are mediated through the modulation of these targets, leading to changes in cellular functions and biological responses .
Comparison with Similar Compounds
12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be compared with other similar compounds, such as:
12-oxo-N-(4-phenyl-2-thiazolyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide: This compound has a thiazolyl group instead of a phenylpropyl group, which affects its chemical and biological properties.
12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide:
The uniqueness of this compound lies in its specific structural features and the presence of the phenylpropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
12-oxo-N-(3-phenylpropyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-14-7-10-17-8-3-1-4-9-17)18-12-13-19-20(16-18)25-21-11-5-2-6-15-26(21)23(19)28/h1,3-4,8-9,12-13,16H,2,5-7,10-11,14-15H2,(H,24,27) |
InChI Key |
DXPIGJUIJGDKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NCCCC4=CC=CC=C4)C(=O)N2CC1 |
Origin of Product |
United States |
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